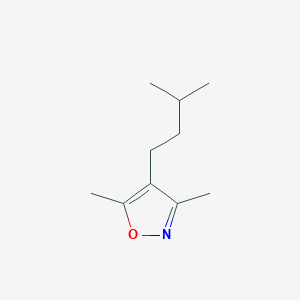
4-Isopentyl-3,5-dimethylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopentyl-3,5-dimethylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopentyl-3,5-dimethylisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes. This method is advantageous due to its high yield and selectivity. Another method involves the reaction of β-diketohydrazones with appropriate reagents to form the isoxazole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods typically employ eco-friendly reagents and conditions, such as the use of trioxymethylene and 1,4-dioxane in the presence of concentrated hydrochloric acid .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopentyl-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogenation and other substitution reactions are common, leading to derivatives like 4-iodo-3,5-dimethylisoxazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like iodine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can be further utilized in different applications.
Applications De Recherche Scientifique
4-Isopentyl-3,5-dimethylisoxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Isopentyl-3,5-dimethylisoxazole involves its interaction with molecular targets such as bromodomain-containing proteins. It acts as an inhibitor by binding to the acetyl-lysine recognition site, thereby preventing the interaction of these proteins with acetylated histones . This inhibition can lead to the modulation of gene expression and has potential therapeutic applications in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylisoxazole: A simpler analog that lacks the isopentyl group.
4-Iodo-3,5-dimethylisoxazole: A halogenated derivative with different reactivity and applications.
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A derivative with potent BRD4 inhibitory activity.
Uniqueness
4-Isopentyl-3,5-dimethylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopentyl group enhances its lipophilicity and potentially its ability to interact with hydrophobic pockets in target proteins, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
3,5-dimethyl-4-(3-methylbutyl)-1,2-oxazole |
InChI |
InChI=1S/C10H17NO/c1-7(2)5-6-10-8(3)11-12-9(10)4/h7H,5-6H2,1-4H3 |
Clé InChI |
DCERTATUPWSDGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


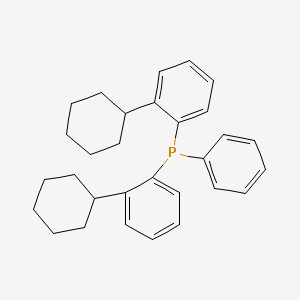
![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)

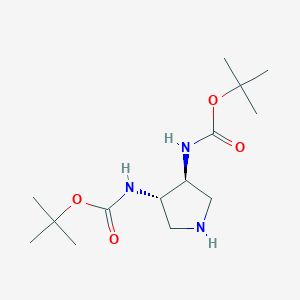
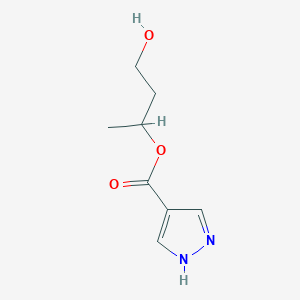
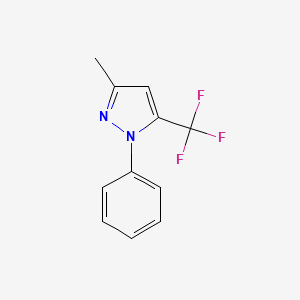
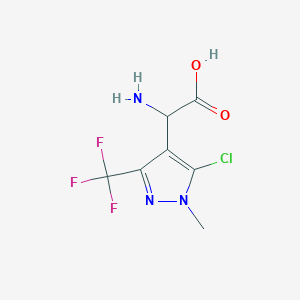
![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)
![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)
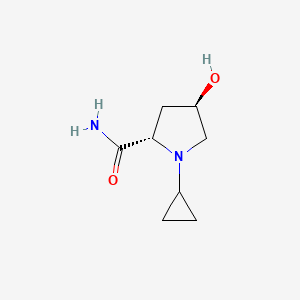

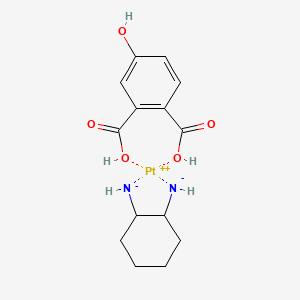
![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)
